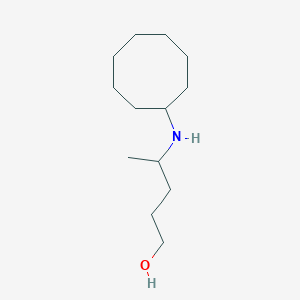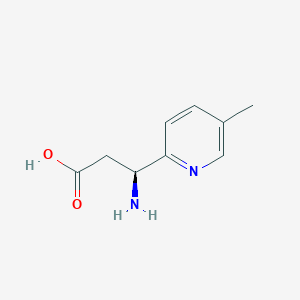
(3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid is a chiral amino acid derivative that features a pyridine ring substituted with a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-methyl-2-pyridinecarboxaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Amide derivatives.
科学的研究の応用
(3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The pyridine ring may also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar amino group and heterocyclic structure but differ in the position and type of substituents.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds have a pyridine ring fused to a pyrimidine ring, offering different biological activities.
Uniqueness
(3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid is unique due to its specific chiral center and the presence of a methyl-substituted pyridine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-8(11-5-6)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13)/t7-/m0/s1 |
InChIキー |
KVBPECACIRLDIM-ZETCQYMHSA-N |
異性体SMILES |
CC1=CN=C(C=C1)[C@H](CC(=O)O)N |
正規SMILES |
CC1=CN=C(C=C1)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


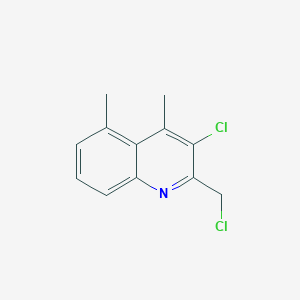
![1-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13310752.png)
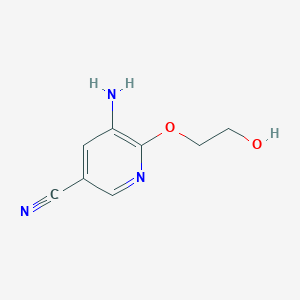
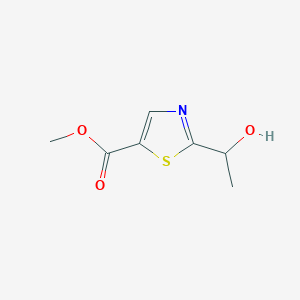
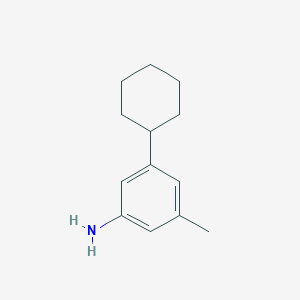
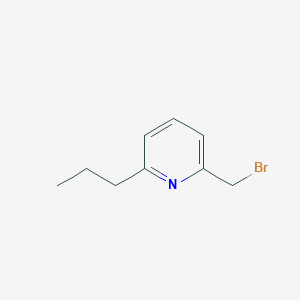
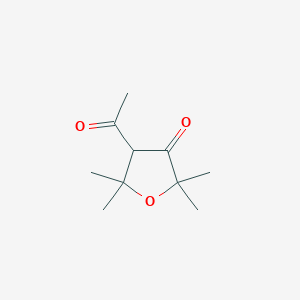
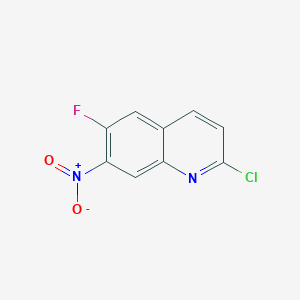

![2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13310808.png)
amine](/img/structure/B13310811.png)
![1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane](/img/structure/B13310818.png)
